molecular formula C27H36N2O5 B585460 3'-Hydroxy Repaglinide-d5 CAS No. 1352792-15-4

3'-Hydroxy Repaglinide-d5

货号: B585460
CAS 编号: 1352792-15-4
分子量: 473.625
InChI 键: OBMAZJVHPAVADF-SGEUAGPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) is a deuterium-labeled derivative of 3’-HydroxyRepaglinide. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is often used in the study of drug metabolism and pharmacokinetics.

准备方法

The synthesis of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) involves the incorporation of deuterium atoms into the molecular structure of 3’-HydroxyRepaglinide. The synthetic route typically includes the following steps:

    Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O).

    Hydroxylation: Introduction of a hydroxyl group (-OH) at the 3’ position of the Repaglinide molecule.

    Diastereomer Separation: The resulting mixture of diastereomers is then separated using chromatographic techniques.

化学反应分析

3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3’ position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) has several scientific research applications:

    Drug Metabolism Studies: It is used to study the metabolic pathways of Repaglinide and its derivatives.

    Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide.

    Isotope Labeling: The deuterium labeling helps in tracing the compound in biological systems using mass spectrometry.

    Biological Studies: It is used in studies related to enzyme interactions and receptor binding.

作用机制

The mechanism of action of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) is similar to that of Repaglinide. Repaglinide is an oral antihyperglycemic agent that stimulates insulin release from the pancreatic β-cells by binding to the ATP-sensitive potassium channels. The deuterium-labeled compound is used to study these interactions in more detail, providing insights into the molecular targets and pathways involved.

相似化合物的比较

3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) can be compared with other similar compounds such as:

    3’-HydroxyRepaglinide: The non-deuterated version of the compound.

    Repaglinide: The parent compound without the hydroxyl group at the 3’ position.

    Deuterium-labeled analogs: Other deuterium-labeled derivatives of Repaglinide.

The uniqueness of 3’-HydroxyRepaglinide-d5(MixtureofDiastereomers) lies in its deuterium labeling, which provides distinct advantages in tracing and studying the compound in biological systems.

生物活性

3'-Hydroxy Repaglinide-d5 is a deuterated form of 3'-Hydroxy Repaglinide, a significant metabolite of the antidiabetic drug Repaglinide. This compound plays a crucial role in understanding the pharmacokinetics and biological activity of Repaglinide, particularly regarding its metabolism via cytochrome P450 enzymes. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C27_{27}H31_{31}D5_{5}N2_{2}O5_{5}
  • Molecular Weight : 473.62 g/mol
  • CAS Number : 1352792-15-4

This compound primarily acts as an insulin secretagogue. It stimulates insulin release from pancreatic beta cells in response to elevated blood glucose levels. This mechanism is mediated through the closure of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion.

Biological Activity and Pharmacokinetics

The biological activity of this compound can be summarized as follows:

  • Metabolism : It is a major metabolite of Repaglinide, primarily formed through CYP2C8-mediated oxidation. The deuteration improves the stability and tracking of this metabolite in pharmacokinetic studies.
  • Efficacy : Clinical studies have demonstrated that Repaglinide significantly reduces HbA1c levels in patients with type 2 diabetes, with 3'-Hydroxy Repaglinide playing a role in this efficacy due to its active participation in glucose metabolism .
  • Safety Profile : Adverse effects associated with Repaglinide include hypoglycemia and gastrointestinal disturbances. However, studies indicate that these effects are manageable and do not lead to significant treatment discontinuation .

Case Studies and Clinical Findings

  • Long-term Efficacy Study :
    • A study involving patients with type 2 diabetes showed that those treated with Repaglinide (and by extension its metabolites like 3'-Hydroxy Repaglinide) achieved greater reductions in HbA1c compared to other treatments (mean reduction of -1.17% vs. -0.81% for nateglinide) over a 16-week period .
  • Adverse Events Analysis :
    • In a clinical trial with 100 patients, 352 adverse events were recorded, with only 14 episodes of hypoglycemia attributed to Repaglinide treatment. The overall safety profile indicated that serious adverse events were rare and not directly linked to the drug .

Data Tables

ParameterValue
Molecular Weight473.62 g/mol
CAS Number1352792-15-4
Major MetaboliteCYP2C8 metabolite
Mean HbA1c Reduction-1.17%
Incidence of Hypoglycemia5%

属性

IUPAC Name

4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMAZJVHPAVADF-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。